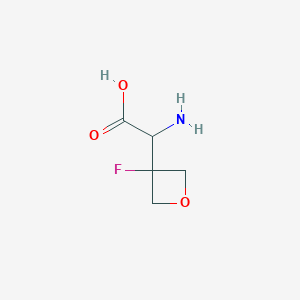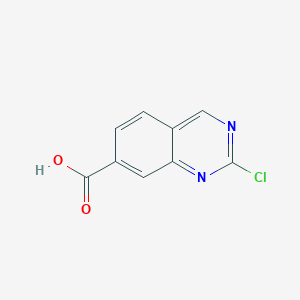![molecular formula C8H8O5 B13008886 [(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B13008886.png)
[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,5S)-2,4-dioxo-3-oxabicyclo[320]heptan-6-yl] acetate is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification methods can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which [(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
[(1R,5R)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate: A stereoisomer with different spatial arrangement.
[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] propionate: Similar structure with a different ester group.
[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] butyrate: Another ester derivative with a longer carbon chain.
Uniqueness
[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate is unique due to its specific stereochemistry and the presence of the acetate group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H8O5 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate |
InChI |
InChI=1S/C8H8O5/c1-3(9)12-5-2-4-6(5)8(11)13-7(4)10/h4-6H,2H2,1H3/t4-,5?,6-/m0/s1 |
InChI Key |
UCOCALPLWKYONL-BZWZBFKDSA-N |
Isomeric SMILES |
CC(=O)OC1C[C@H]2[C@@H]1C(=O)OC2=O |
Canonical SMILES |
CC(=O)OC1CC2C1C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)

![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)

![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)



![7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)
![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)




